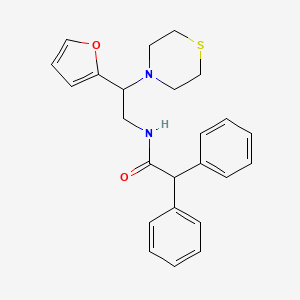

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O2S/c27-24(23(19-8-3-1-4-9-19)20-10-5-2-6-11-20)25-18-21(22-12-7-15-28-22)26-13-16-29-17-14-26/h1-12,15,21,23H,13-14,16-18H2,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNVEYOXZFKIIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Disconnections

The target molecule can be dissected into three primary subunits:

- Diphenylacetyl chloride (acylating agent)

- 2-(Furan-2-yl)-2-thiomorpholinoethylamine (amine precursor)

- Amide bond formation between subunits

Diphenylacetyl Chloride Synthesis

Diphenylacetic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) or toluene. Catalytic dimethylformamide (DMF) (0.1–1 mol%) accelerates the reaction:

$$

\text{Diphenylacetic acid} + \text{SOCl}2 \xrightarrow{\text{DCM, DMF}} \text{Diphenylacetyl chloride} + \text{SO}2 + \text{HCl}

$$

Reaction progress is monitored by FT-IR for the disappearance of the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and emergence of the acyl chloride C=O peak (~1800 cm⁻¹).

2-(Furan-2-yl)-2-Thiomorpholinoethylamine Preparation

Thiomorpholine derivatives are typically synthesized via nucleophilic ring-opening of epoxides or alkylation of secondary amines. A two-step sequence is proposed:

Step 1: Synthesis of 2-(Furan-2-yl)ethylamine

Furan-2-carbaldehyde undergoes Henry reaction with nitromethane, followed by reduction using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C):

$$

\text{Furan-2-carbaldehyde} + \text{CH}3\text{NO}2 \xrightarrow{\text{Base}} \text{2-(Furan-2-yl)nitroethane} \xrightarrow{\text{LiAlH}_4} \text{2-(Furan-2-yl)ethylamine}

$$

Step 2: Thiomorpholine Ring Formation

2-(Furan-2-yl)ethylamine reacts with 1,2-ethanedithiol under Mitsunobu conditions (DIAD, PPh₃) to form the thiomorpholine ring:

$$

\text{2-(Furan-2-yl)ethylamine} + \text{HSCH}2\text{CH}2\text{SH} \xrightarrow{\text{DIAD, PPh}_3} \text{2-(Furan-2-yl)-2-thiomorpholinoethylamine}

$$

Alternative routes employ epoxide intermediates, where ethylene oxide reacts with thiols in basic media.

Amide Coupling Strategies

Three principal methods are evaluated for conjugating diphenylacetyl chloride with the amine precursor:

Schotten-Baumann Reaction

The amine is dissolved in aqueous NaOH (10%), and diphenylacetyl chloride in DCM is added dropwise at 0–5°C. The biphasic system minimizes hydrolysis:

$$

\text{Diphenylacetyl chloride} + \text{Amine} \xrightarrow{\text{NaOH, DCM}} \text{N-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide}

$$

Advantages : Rapid, high purity. Limitations : Requires strict pH control to prevent acyl chloride degradation.

Carbodiimide-Mediated Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF facilitate coupling under inert atmosphere:

$$

\text{Diphenylacetic acid} + \text{EDC/HOBt} \rightarrow \text{Active ester} \xrightarrow{\text{Amine}} \text{Target compound}

$$

Yield Optimization :

Solid-Phase Synthesis

Wang resin-bound diphenylacetic acid is activated with HBTU/DIPEA, followed by amine coupling. Cleavage with TFA/DCM (95:5) liberates the product:

Resin Loading : 0.8–1.2 mmol/g

Coupling Efficiency : >95% (monitored by Kaiser test)

Scalability : Suitable for parallel synthesis of analogs.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| Schotten-Baumann | 65–72 | 90–95 | 2–4 h | Moderate | High |

| EDC/HOBt | 78–85 | 97–99 | 24–48 h | High | Moderate |

| Solid-Phase | 82–88 | 95–98 | 72 h | Low | Low |

Key Observations :

Critical Reaction Parameters

Solvent Selection

Temperature Control

Spectroscopic Characterization

1H NMR (400 MHz, CDCl₃) :

- δ 7.25–7.15 (m, 10H, diphenyl)

- δ 6.35–6.25 (m, 2H, furan)

- δ 4.10–3.90 (m, 4H, thiomorpholine CH₂)

- δ 3.30–3.10 (m, 2H, NCH₂)

FT-IR (KBr) :

Industrial-Scale Considerations

Patent US7199257B1 highlights phase-transfer catalysis (e.g., tetrabutylammonium hydrogensulfate) for thiomorpholine synthesis in biphasic systems, reducing reaction time by 40%. Continuous flow reactors may enhance safety during exothermic acyl chloride generation.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The thiomorpholine ring can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride .

Major Products

The major products formed from these reactions include various furan derivatives, alcohols, amines, and substituted thiomorpholine compounds .

Scientific Research Applications

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules, while the thiomorpholine ring can modulate the compound’s pharmacokinetic properties. The diphenylacetamide moiety contributes to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Features

Key Observations:

- Thiomorpholine vs. Morpholine/Benzothiazole: The target compound’s thiomorpholine group (S-containing) may offer enhanced lipophilicity and metabolic resistance compared to morpholine (O-containing) analogues like N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide . Benzothiazole derivatives (e.g., Compound 15 ) exhibit strong patent activity, suggesting therapeutic or agrochemical relevance.

- Furan vs. Thiophene: Furan-containing compounds (e.g., 2-(furan-2-yl)-N-octyl-2-oxoacetamide ) may have different electronic profiles compared to thiophene derivatives like N-[2-(dimethylamino)ethyl]-2-hydroxy-N,2-diphenyl-2-thiophen-2-ylacetamide hydrochloride , influencing receptor binding or solubility.

- Diphenyl vs. Substituted Aryl Groups : The diphenylacetamide core is shared with darifenacin and pesticidal compounds (e.g., alachlor ). Substituents like nitro () or trifluoromethyl () alter electronic properties and bioactivity.

Patent and Exclusion Trends

- The European Patent (EP3 348 550A1) excludes compounds like N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide , emphasizing the importance of substitution patterns.

Biological Activity

N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-2,2-diphenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with thiomorpholine and diphenylacetyl chloride. The following general reaction scheme outlines the synthesis:

- Formation of Thiomorpholinoethyl Derivative :

- Furan-2-carboxaldehyde is reacted with thiomorpholine in the presence of a base to yield the thiomorpholinoethyl derivative.

- Acylation :

- The thiomorpholinoethyl derivative is then acylated using 2,2-diphenylacetyl chloride to form the final product.

Antioxidant Activity

This compound has shown promising antioxidant properties in various studies. The compound was evaluated using the ABTS assay, which measures the ability to scavenge free radicals. Results indicated moderate antioxidant activity compared to standard antioxidants .

Antimicrobial Activity

The compound exhibited significant antimicrobial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. In particular, it demonstrated effectiveness against Candida glabrata and Candida krusei, indicating potential applications in treating fungal infections .

Cytotoxicity Studies

Cytotoxicity assays performed on human cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer) revealed that the compound inhibited cell viability in a dose-dependent manner. The IC50 values were determined to be in the low micromolar range, suggesting that this compound may serve as a lead for further development as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in oxidative stress and cell proliferation pathways. Molecular docking studies suggest that the compound may bind effectively to specific enzymes related to cancer metabolism and oxidative stress response .

Case Studies

| Study | Findings |

|---|---|

| Antioxidant Activity | Moderate scavenging ability against ABTS radicals; potential for therapeutic use in oxidative stress-related conditions. |

| Antimicrobial Testing | Significant inhibition against Candida species; effective against both Gram-positive and Gram-negative bacteria. |

| Cytotoxicity Assays | Inhibition of human cancer cell lines (IC50 values in low micromolar range); suggests potential as an anticancer agent. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.